2-Iodo-3,4,5-trimethylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3,4,5-trimethylpyridine is an organic compound with the molecular formula C₈H₁₀IN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are replaced by methyl groups, and the hydrogen at position 2 is replaced by an iodine atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Iodo-3,4,5-trimethylpyridine can be synthesized through various methods. One common approach involves the iodination of 3,4,5-trimethylpyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with high selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar iodination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Iodo-3,4,5-trimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylates under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Reagents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 2-azido-3,4,5-trimethylpyridine or 2-cyano-3,4,5-trimethylpyridine can be formed.
Oxidation Products: Oxidation of the methyl groups can yield compounds like 3,4,5-trimethylpyridinecarboxylate.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3,4,5-trimethylpyridine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Iodo-3,4,5-trimethylpyridine depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3,4-Trimethylpyridine
- 2,3,5-Trimethylpyridine
- 2,3,6-Trimethylpyridine
- 2,4,5-Trimethylpyridine
- 2,4,6-Trimethylpyridine
- 3,4,5-Trimethylpyridine
Uniqueness
2-Iodo-3,4,5-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to other trimethylpyridine derivatives. The iodine atom makes it a valuable intermediate for further functionalization and synthesis of complex molecules .
Eigenschaften
Molekularformel |
C8H10IN |
---|---|
Molekulargewicht |
247.08 g/mol |
IUPAC-Name |
2-iodo-3,4,5-trimethylpyridine |
InChI |
InChI=1S/C8H10IN/c1-5-4-10-8(9)7(3)6(5)2/h4H,1-3H3 |
InChI-Schlüssel |
RSDZFBPRCCZPFE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=C1C)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.